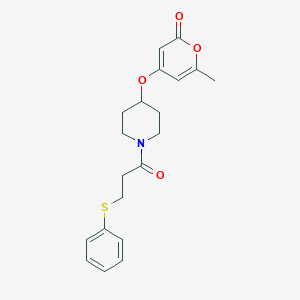

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-15-13-17(14-20(23)24-15)25-16-7-10-21(11-8-16)19(22)9-12-26-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHXDMYZSCJPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the pyranone core. One common method involves the condensation of a suitable aldehyde with a diketone under acidic conditions to form the pyranone ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyranone intermediate. Finally, the phenylthio group is attached via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated purification systems to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyranone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidine moiety can interact with neurotransmitter receptors, affecting their function. The pyranone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrimidin-4(1H)-one Derivatives

- 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one (CAS: Not specified): Core: Pyrimidin-4(1H)-one (a six-membered ring with two nitrogen atoms). Substituents: Piperidine-linked thioether and trifluoromethyl group. Key Differences: The trifluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s methyl group. The pyrimidinone core may alter hydrogen-bonding interactions in biological targets .

Pyran-4-one Derivatives

- 6-(4-Methyl-2-oxopentyl)-2-oxo-2H-pyran-4-olate (CAS: Not specified): Core: Pyran-4-one (similar to the target compound). Substituents: A linear 4-methyl-2-oxopentyl chain at position 5.

Piperidine/Thioether Functionalization

3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS: 82647-26-5):

- Core : Pyran-4-one.

- Substituents : Hydroxymethyl and piperidinylmethyl groups.

N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine :

Thioether-Containing Analogues

6-[3-(Dimethylamino)acryloyl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS: Not specified):

- Core : Triazinedione (three nitrogen atoms).

- Substituents: Dimethylamino acryloyl and methoxyphenyl groups.

- Key Differences: The triazine core and acryloyl group could modulate electronic properties differently than the pyranone-thioether system .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The target compound’s thioether and piperidine groups may require multi-step synthesis, as seen in analogous compounds using reductive amination (e.g., sodium triacetoxyborohydride in ) .

- Hydrogen Bonding: The pyran-2-one core likely participates in hydrogen bonding similar to pyrimidinones, but the thioether may reduce directional interactions compared to hydroxy groups .

- Pharmacological Potential: While the trifluoromethyl analogue () may exhibit enhanced bioavailability, the target compound’s phenylthio group could offer unique redox-modulating properties .

Biological Activity

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound with potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which are essential for understanding its biological interactions. The structure features a pyranone ring, a piperidine moiety, and a phenylthio group, contributing to its unique biological properties.

Molecular Structure

- Molecular Formula : C₁₈H₁₉N₁O₃S

- CAS Number : Not available in the provided sources.

- SMILES Notation : CC1=C(C(=C(C(=C1)O)O)O)C(=O)OC2(CCN(CC2)C(=O)CCSC)C)

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Studies have shown that it possesses inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Pharmacological Applications

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have indicated that it may inhibit tumor growth through apoptotic mechanisms.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical species, supporting its use as a dietary supplement for oxidative stress management.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of the compound against various pathogens. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 3: Neuroprotective Effects in vitro

In vitro studies using neuronal cell lines demonstrated that treatment with the compound led to reduced apoptosis under oxidative stress conditions.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 75 |

| Compound | 90 |

Q & A

Q. What are the common synthetic routes for 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one?

The synthesis typically involves:

- Sulfonylation : Introducing the phenylthio group via reaction of 3-mercaptopropanoic acid derivatives with aryl halides under basic conditions.

- Nucleophilic substitution : Coupling the piperidin-4-yloxy intermediate with the pyran-2-one core using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .

- Functional group protection : Temporarily protecting reactive sites (e.g., hydroxyl or amine groups) during multi-step synthesis to avoid side reactions .

Q. What key structural features influence the compound’s reactivity and pharmacological potential?

- Pyran-2-one core : The lactone ring contributes to electrophilic reactivity, enabling nucleophilic attacks at the carbonyl group .

- Piperidine ring : Enhances solubility and serves as a conformational anchor for binding to biological targets .

- Phenylthio propanoyl group : The sulfur atom and aromatic system may facilitate interactions with enzymes via hydrophobic or π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

- Refinement with SHELX : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement factors and hydrogen bonding networks. For twinned crystals, employ SHELXD for initial phase solutions .

- Hydrogen bonding analysis : Apply graph set analysis (as per Etter’s formalism) to identify directional interactions influencing crystal packing, using tools like Mercury or Olex2 .

- Validation tools : Cross-validate bond lengths/angles against Cambridge Structural Database (CSD) averages to identify outliers .

Q. What methodologies optimize low-yield reactions in the synthesis of this compound?

- Solvent selection : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates or non-polar solvents (e.g., toluene) for entropy-driven reactions .

- Catalyst screening : Evaluate palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps or acid/base catalysts (e.g., DMAP) for acylations .

- Purification techniques : Use preparative HPLC with C18 columns or gradient crystallization (e.g., hexane/ethyl acetate) to isolate pure fractions .

Q. How can the pharmacological mechanism of this compound be investigated?

- In vitro assays : Conduct enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based substrates. Measure IC₅₀ values via dose-response curves .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs), focusing on the piperidine and phenylthio groups as key pharmacophores .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing phenylthio with alkylthio) to correlate structural changes with activity .

Methodological Notes

- Data contradiction analysis : When conflicting spectral or crystallographic data arise, cross-reference with computational models (e.g., DFT-calculated NMR shifts) or repeat experiments under controlled conditions (e.g., inert atmosphere) .

- Safety protocols : Handle sulfur-containing intermediates in fume hoods due to potential toxicity, and avoid exposure to light for photosensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.